molecular formula C10H7ClN2O2 B1319125 4-Chloro-6,7-dimethylenedioxyquinazoline CAS No. 52791-05-6

4-Chloro-6,7-dimethylenedioxyquinazoline

Cat. No.: B1319125
CAS No.: 52791-05-6
M. Wt: 222.63 g/mol
InChI Key: KOSFQWDAKWKNJM-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethylenedioxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethylenedioxyquinazoline typically involves the regioselective O-alkylation of ethyl 3,4-dihydroxy benzoate by epoxide ring opening . This method allows for the efficient construction of the dioxino quinazoline skeleton. The reaction conditions often include the use of a base such as triethylamine (Et3N) and a solvent like tetrahydrofuran (THF), with the reaction being carried out at low temperatures to ensure selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethylenedioxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines with different biological activities .

Scientific Research Applications

4-Chloro-6,7-dimethylenedioxyquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethylenedioxyquinazoline involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR kinase, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for the treatment of cancers that exhibit overactive EGFR signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dimethylenedioxyquinazoline is unique due to its fused dioxino ring, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This structural feature can influence its binding affinity and selectivity for molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects .

Properties

IUPAC Name

4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFQWDAKWKNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596617
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52791-05-6
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52791-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 25.3 g. of 6,7-ethylenedioxyquinazolin-4(3H)-one and 50 ml. of phosphorus oxychloride is refluxed for 10 minutes, cooled, and added with stirring to one liter of ice. After addition of concentrated ammonia the resulting mixture is extracted with chloroform and the chloroform solution chromatographed through 300 mls. of silica gel while eluting with chloroform. Evaporation of the eluent yields 4-chloro-6,7-ethylenedioxyquinazoline, m.p. 169°-174° C.
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Synthesis routes and methods II

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one (1.114 g, 5.46 mmol) and POCl3 (10 mL) in toluene (10 mL) was heated at 125° C. for 5 hours to afford 4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline as a solid (1.143 g, 94%). 1H NMR (300 MHz, CDCl3) δ 8.90 (s, 1H), 7.70 (s, 1H), 7.65 (s, 1H), 4.46 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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